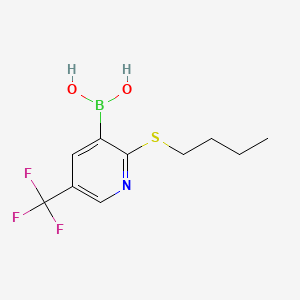

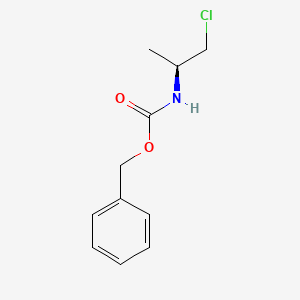

(S)-benzyl 1-chloropropan-2-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

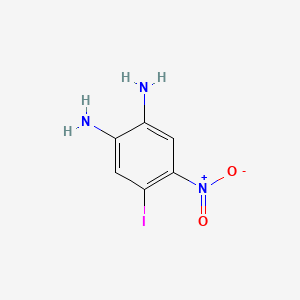

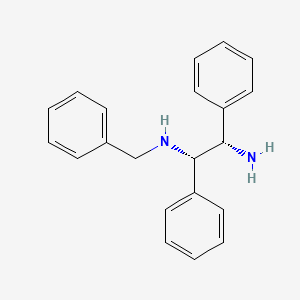

“(S)-benzyl 1-chloropropan-2-ylcarbamate” is a complex organic compound. It contains a benzyl group, a chloropropan-2-yl group, and a carbamate group. The “(S)” indicates that it is the “S” enantiomer of the molecule, which refers to its specific configuration in three-dimensional space .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl alcohol with a chloropropan-2-yl isocyanate. This would form the carbamate linkage. The specific stereoselectivity could be achieved by using a chiral catalyst or starting material .Molecular Structure Analysis

The molecule contains a benzyl group attached to a carbamate group, which in turn is attached to a chloropropan-2-yl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions. The carbamate group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis of Enantiopure Pharmaceuticals

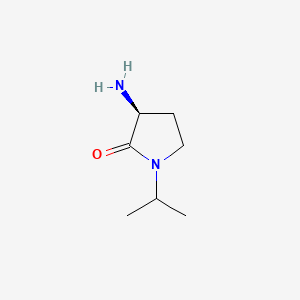

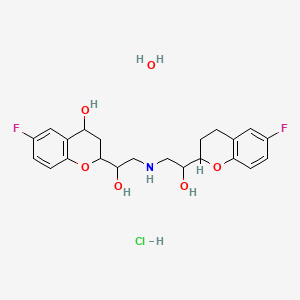

(S)-Benzyl 1-chloropropan-2-ylcarbamate: is pivotal in the synthesis of enantiopure pharmaceuticals. The compound’s chiral center is essential for producing active pharmaceutical ingredients (APIs) with high enantiomeric excess, which is crucial for the efficacy and safety of medications. For instance, it can be used in the chemoenzymatic synthesis of β-blockers like (S)-Bisoprolol , which are selective for β1-adrenergic receptors and are used to treat cardiovascular diseases .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-chloropropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUQSKCPRXENP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744452 |

Source

|

| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-24-6 |

Source

|

| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)

![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)